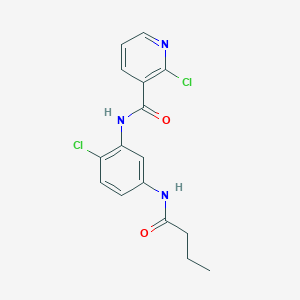
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinedione has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione is not fully understood, but it is believed to act by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
Thiazolidinedione has a variety of biochemical and physiological effects, including increased insulin sensitivity, reduced blood glucose levels, and decreased inflammation. Thiazolidinedione has also been shown to have anti-tumor effects in a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolidinedione has several advantages for use in lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione, including its potential use in combination therapy for the treatment of diabetes and cancer, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione and to identify potential side effects and toxicity issues.
Méthodes De Synthèse
Thiazolidinedione can be synthesized through a variety of methods, including the reaction of 2-mercaptoacetic acid with an aldehyde or ketone, followed by cyclization with a primary amine. Another method involves the reaction of a thioamide with an α-bromo ketone, followed by cyclization with a primary amine.
Applications De Recherche Scientifique
Thiazolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Thiazolidinedione has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. Additionally, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione has been shown to have anti-tumor effects in a variety of cancer cell lines.
Propriétés
Nom du produit |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10(13-9-4-2-1-3-5-9)6-7-14-11(16)8-18-12(14)17/h1-5H,6-8H2,(H,13,15) |
Clé InChI |
SENCYZOJHGWZEF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)






![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
